2-Methyl-tetrahydro-pyran-4-OL
Overview
Description
2-Methyl-tetrahydro-pyran-4-OL is an organic compound with a six-membered ring structure containing five carbon atoms and one oxygen atom. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry. It is a colorless liquid with a pleasant odor, making it valuable in the fragrance industry.
Scientific Research Applications
2-Methyl-tetrahydro-pyran-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals with potential therapeutic effects.
Industry: It is utilized in the fragrance industry due to its pleasant odor and stability
Safety and Hazards
2-Methyl-tetrahydro-pyran-4-OL is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation . This substance is used in various products, including washing & cleaning products, air care products, biocides, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in various products such as washing & cleaning products, air care products, biocides (eg, disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products . This suggests that it may interact with a wide range of molecular targets depending on its specific application.
Mode of Action
Given its wide use in various products, it is likely that it interacts with its targets to produce the desired effects, such as fragrance in perfumes and cleaning action in detergents .
Biochemical Pathways
It’s worth noting that tetrahydropyran derivatives are commonly used in organic synthesis . They are involved in various reactions, including the formation of highly substituted 4-hydroxytetrahydropyran products .
Pharmacokinetics
The molecular weight of 1722646 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its wide use in various products, it is likely to produce a range of effects depending on its specific application .
Action Environment
The action of 2-Methyl-tetrahydro-pyran-4-OL can be influenced by various environmental factors. For instance, its use in indoor and outdoor environments as a processing aid suggests that it may be stable under a variety of conditions . .
Biochemical Analysis
Biochemical Properties
2-Methyl-tetrahydro-pyran-4-OL plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is commonly used as a protecting group for alcohols in organic synthesis, where it reacts with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis . The interactions of this compound with enzymes and proteins are crucial for its role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function. For example, its use as a fragrance substance suggests that it may interact with olfactory receptors and influence sensory perception . Additionally, its role in organic synthesis indicates potential effects on cellular metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable interactions with various biomolecules, influencing their activity. For instance, its use as a protecting group for alcohols involves the formation of stable 2-tetrahydropyranyl ethers, which can be hydrolyzed to restore the parent alcohol . These interactions highlight the compound’s ability to modulate biochemical reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound has a vapor pressure of 0.01 hPa at 20°C, indicating its volatility . This property can affect its stability and persistence in laboratory experiments. Additionally, the compound’s long-term effects on cellular function can be observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that administration of the compound by gavage at a dose level of 625 mg/kg body weight per day is associated with minor changes . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage in determining the compound’s impact on biological systems. Understanding the dosage effects is crucial for evaluating the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s structure allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels. For instance, its role as a protecting group for alcohols involves interactions with enzymes that catalyze the formation and hydrolysis of 2-tetrahydropyranyl ethers . These interactions highlight the compound’s involvement in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s volatility and chemical properties affect its localization and accumulation in biological systems. Studies have shown that occupational exposure to this compound may occur through inhalation and dermal contact, indicating its ability to be transported and distributed within the body . Understanding these processes is important for evaluating the compound’s impact on health and safety.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s structure allows it to be directed to specific compartments or organelles within cells. For instance, its role as a protecting group for alcohols suggests that it may localize to regions where these reactions occur . Understanding the subcellular localization of this compound is important for elucidating its activity and function in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Methyl-tetrahydro-pyran-4-OL is through Prins cyclization. This reaction involves the acid-catalyzed cyclization of an aldehyde with an unsaturated alcohol. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of heteropoly acids such as phosphotungstic acid or phosphomolybdic acid can yield this compound .
Industrial Production Methods: In industrial settings, the Prins cyclization is often carried out using supported heteropoly acids as catalysts. These catalysts can be immobilized on materials like siliceous MCM-41, which enhances the selectivity and efficiency of the reaction. The reaction is typically conducted in water as a solvent, which not only serves as a medium but also participates in the hydrolysis of catalyst-carbocation intermediates .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-tetrahydro-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted tetrahydropyran derivatives.
Comparison with Similar Compounds
Tetrahydropyran: A structurally similar compound with a six-membered ring containing one oxygen atom.
2H-Pyran: Another related compound with a similar ring structure but different chemical properties.
Uniqueness: 2-Methyl-tetrahydro-pyran-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-methyloxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKAPJNEIKPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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